An In-Depth Technical Guide to 5-Nitro-2,3,4,5-Tetrafluoro Benzoyl Chloride: Addressing Data Scarcity and Providing a Comprehensive Analysis of a Key Structural Analog
An In-Depth Technical Guide to 5-Nitro-2,3,4,5-Tetrafluoro Benzoyl Chloride: Addressing Data Scarcity and Providing a Comprehensive Analysis of a Key Structural Analog
To our valued researchers, scientists, and drug development professionals,
To provide a valuable and scientifically sound resource, this guide has been structured to address this data gap in a transparent and practical manner. We will begin by presenting the available information on 5-nitro-2,3,4,5-tetrafluoro benzoyl chloride. Subsequently, we will provide a comprehensive technical guide on the well-documented and structurally related precursor, 2,3,4,5-tetrafluorobenzoyl chloride . This will be followed by a theoretical discussion on the synthesis and potential properties of the 5-nitro derivative, grounded in established principles of organic chemistry.
This approach ensures that you, the end-user, are provided with a robust and well-referenced guide to a key fluorinated building block, while also gaining insight into the potential characteristics of its nitrated derivative.
Part 1: 5-Nitro-2,3,4,5-Tetrafluoro Benzoyl Chloride - What We Know
Chemical Identity:
| Identifier | Value |
| IUPAC Name | 5-Nitro-2,3,4,5-tetrafluorobenzoyl chloride |
| CAS Number | 103772-10-7 |
| Molecular Formula | C₇ClF₄NO₃ |
| Molecular Weight | 257.53 g/mol |
The primary information available for this compound is its identification through a CAS number and its listing by various chemical suppliers. This indicates that the compound has been synthesized and is commercially available, likely for specialized research purposes. However, without published data, a detailed exploration of its properties and reactivity remains speculative.
Part 2: A Comprehensive Technical Guide to 2,3,4,5-Tetrafluorobenzoyl Chloride
This section will provide an in-depth analysis of the non-nitrated analog, a versatile and widely used reagent in medicinal chemistry and materials science.
Chemical Structure and Physicochemical Properties
2,3,4,5-Tetrafluorobenzoyl chloride is a colorless to light yellow liquid with a pungent odor. The presence of four fluorine atoms on the benzene ring significantly influences its electronic properties and reactivity.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 94695-48-4 |
| Molecular Formula | C₇HClF₄O |
| Molecular Weight | 212.53 g/mol |
| Density | 1.58 g/mL at 25 °C |
| Boiling Point | 174.4 °C at 760 mmHg |
| Flash Point | 89 °C (closed cup) |
| Refractive Index (n20/D) | 1.4787 |
The data in this table is compiled from multiple sources.[3][4]
Caption: Chemical structure of 2,3,4,5-Tetrafluorobenzoyl chloride.
Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
The most common and efficient method for the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride is the chlorination of its corresponding carboxylic acid, 2,3,4,5-tetrafluorobenzoic acid. Several chlorinating agents can be employed, with the choice often depending on the scale of the reaction and the desired purity.
2.2.1 Synthesis of the Precursor: 2,3,4,5-Tetrafluorobenzoic Acid
2,3,4,5-Tetrafluorobenzoic acid can be synthesized from tetrachlorophthalic anhydride through a multi-step process involving imidization, fluorination, hydrolysis, and decarboxylation.[5]
Caption: Synthetic pathway to 2,3,4,5-Tetrafluorobenzoic Acid.
2.2.2 Chlorination of 2,3,4,5-Tetrafluorobenzoic Acid
Method 1: Using Thionyl Chloride
This is a widely used method for the preparation of acyl chlorides.
-
Protocol:
-
To a reaction vessel charged with 2,3,4,5-tetrafluorobenzoic acid, add an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture under reflux until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation, often under reduced pressure.
-
The crude 2,3,4,5-tetrafluorobenzoyl chloride can be purified by vacuum distillation.[6]
-
Method 2: Using Oxalyl Chloride
Oxalyl chloride is another effective reagent, often used for smaller-scale preparations or when milder conditions are preferred.
-
Protocol:
-
Dissolve 2,3,4,5-tetrafluorobenzoic acid in an inert solvent such as dichloromethane (DCM).
-
Add oxalyl chloride, typically in a slight excess.
-
Add a catalytic amount of DMF.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
The solvent and volatile byproducts (CO, CO₂, HCl) are removed under reduced pressure to yield the product.[6]
-
Method 3: Using Triphosgene
Triphosgene (bis(trichloromethyl) carbonate) is a safer, solid alternative to phosgene gas.
-
Protocol:
-
In a flask equipped with a reflux condenser, dissolve triphosgene in a suitable solvent like 1,2-dichloroethane.
-
A solution of 2,3,4,5-tetrafluorobenzoic acid and a catalytic amount of DMF in the same solvent is added dropwise at an elevated temperature (e.g., 80 °C).
-
The reaction mixture is stirred for several hours at this temperature.
-
Upon completion, the reaction mixture is cooled, and any unreacted triphosgene can be removed by filtration. The product is obtained after solvent removal. A yield of up to 95% can be achieved with this method.[7][8]
-
Caption: Overview of chlorination methods.
Reactivity and Applications
2,3,4,5-Tetrafluorobenzoyl chloride is a versatile acylating agent. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.
Key Reactions:
-
Amide Formation: Reacts readily with primary and secondary amines to form the corresponding amides. This is a crucial step in the synthesis of many pharmaceuticals and agrochemicals.
-
Ester Formation: Reacts with alcohols to form esters.
-
Friedel-Crafts Acylation: Can be used to introduce the tetrafluorobenzoyl group onto an aromatic ring in the presence of a Lewis acid catalyst.
Applications:
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of third-generation fluoroquinolone antibiotics.[9]
-
Agrochemicals: Used in the development of new pesticides and herbicides.
-
Materials Science: Employed in the synthesis of fluorinated polymers and liquid crystals.
Part 3: Theoretical Considerations for 5-Nitro-2,3,4,5-Tetrafluoro Benzoyl Chloride
This section will explore the potential synthesis and properties of the title compound based on established chemical principles.
Plausible Synthetic Route
The synthesis of 5-nitro-2,3,4,5-tetrafluoro benzoyl chloride would likely follow a similar pathway to its non-nitrated counterpart, with the introduction of the nitro group occurring at the carboxylic acid stage, followed by chlorination.
Step 1: Nitration of 2,3,4,5-Tetrafluorobenzoic Acid
The nitration of a polyfluorinated benzoic acid can be challenging due to the deactivating effect of the fluorine atoms and the carboxylic acid group. However, forcing conditions can be employed. A plausible method would be the use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Theoretical Protocol:
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2,3,4,5-tetrafluorobenzoic acid.
-
Add fuming nitric acid dropwise while maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The reaction would be quenched by pouring it onto ice, followed by extraction of the desired 5-nitro-2,3,4,5-tetrafluorobenzoic acid.
-
This proposed synthesis is analogous to the nitration of 2,3,4-trifluorobenzoic acid, which yields 2,3,4-trifluoro-5-nitrobenzoic acid.[7]
Step 2: Chlorination of 5-Nitro-2,3,4,5-Tetrafluorobenzoic Acid
The resulting nitro-substituted carboxylic acid could then be converted to the acyl chloride using one of the standard methods described in section 2.2.2. The presence of the strongly electron-withdrawing nitro group should not significantly interfere with the chlorination of the carboxylic acid.
Caption: Plausible synthetic route to 5-Nitro-2,3,4,5-tetrafluorobenzoyl chloride.
Expected Properties and Reactivity
The introduction of a nitro group at the 5-position of the tetrafluorobenzoyl chloride ring is expected to have a significant impact on its chemical properties:
-
Increased Electrophilicity: The nitro group is a strong electron-withdrawing group. Its presence would further increase the electrophilicity of the carbonyl carbon, making 5-nitro-2,3,4,5-tetrafluoro benzoyl chloride an even more potent acylating agent than its non-nitrated analog.
-
Susceptibility to Nucleophilic Aromatic Substitution: The combination of four fluorine atoms and a nitro group would make the aromatic ring highly electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This could be a useful handle for further functionalization.
-
Spectroscopic Properties:
-
NMR: The ¹⁹F NMR spectrum would be expected to show four distinct signals, with their chemical shifts influenced by the presence of the nitro group. The ¹H NMR would likely show a singlet for the remaining aromatic proton.
-
IR: The IR spectrum would be expected to show strong characteristic peaks for the C=O stretch of the acyl chloride, as well as symmetric and asymmetric stretching vibrations for the NO₂ group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the compound (257.53 g/mol ).
-
Safety and Handling
Both 2,3,4,5-tetrafluorobenzoyl chloride and its potential nitro derivative are expected to be corrosive and moisture-sensitive. They are lachrymators and can cause severe skin and eye burns.[10]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from sources of ignition and moisture.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
While a comprehensive, experimentally validated guide for 5-nitro-2,3,4,5-tetrafluoro benzoyl chloride is not currently possible due to a lack of published data, this document provides a thorough examination of its well-characterized and synthetically crucial analog, 2,3,4,5-tetrafluorobenzoyl chloride. The theoretical extension to the 5-nitro derivative offers a scientifically grounded perspective on its potential synthesis and properties, providing a valuable resource for researchers working at the frontier of fluorinated compound synthesis. As new research becomes available, this guide can be updated to reflect a more complete understanding of this intriguing molecule.
References
- Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(4), 1615-1617.
- Li, H., Wang, H., Zhao, R., Liu, J., Zhao, Z., & Hu, G. (2010). Preparation of 2,3,4,5-Tetrafluorobenzoic Acid. Journal of the Korean Chemical Society, 54(6), 743-747.
-
ResearchGate. Preparation of 2,3,4,5-Tetrafluorobenzoic Acid. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - p-Dimethylaminobenzaldehyde. Available from: [Link]
- Google Patents. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
Organic Syntheses. A procedure for the preparation of 2-arylindole-4-carboxylic amides. Available from: [Link]
Sources
- 1. 5-硝基-2,3,4,5-四氟苯甲酰氯 | 103772-10-7 [m.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. riccachemical.com [riccachemical.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What is 2,3,4-Trifluoro-5-nitrobenzoic acid?_Chemicalbook [chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. guidechem.com [guidechem.com]
- 10. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
